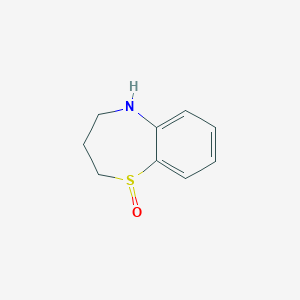

![molecular formula C23H24N4O2S B2925091 N-苄基-N-(4-异丙基苯基)-3-甲基[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺 CAS No. 1251694-89-9](/img/structure/B2925091.png)

N-苄基-N-(4-异丙基苯基)-3-甲基[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazolo-pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized via reactions involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other substances .Molecular Structure Analysis

The molecular structure of similar compounds is often established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely and are often determined through various spectroscopic techniques .科学研究应用

除草剂活性

N-苄基-N-(4-异丙基苯基)-3-甲基[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺和类似化合物已被研究其作为除草剂的潜在用途。研究发现,某些三唑并嘧啶磺酰胺化合物在低施用量下对广泛的植被表现出优异的除草剂活性 (Moran, 2003)。

抗菌性能

还对 1,2,4-三唑并[1,5-a]吡啶、嘧啶磺酰胺和亚磺酰衍生物的抗菌性能进行了研究。这些化合物在抗菌活性筛选方面显示出有希望的结果 (Abdel-Motaal & Raslan, 2014)。

杀虫用途

另一个应用领域是杀虫剂。包含 1,2,4-三唑并[1,5-a]吡啶和其他杂环化合物的磺酰胺类噻唑衍生物已被发现作为杀虫剂对各种害虫有效,例如棉叶虫 (Soliman et al., 2020)。

酶抑制研究

这些化合物还因其抑制参与各种生理过程的人碳酸酐酶同工酶的潜力而受到研究。这项研究对于了解这些化合物的生化影响非常重要 (Alafeefy et al., 2015)。

作用机制

Target of Action

The primary target of this compound is the aromatase enzyme , which is a member of the cytochrome P450 superfamily . Aromatase plays a crucial role in the biosynthesis of estrogens from androgens .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by binding to the iron in the heme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound, being an aromatase inhibitor, affects the estrogen biosynthesis pathway. By inhibiting the aromatase enzyme, it prevents the conversion of androgens to estrogens, thereby disrupting the estrogen-dependent signaling pathways .

Pharmacokinetics

Similar compounds with sulfonyl piperazine-integrated triazole conjugates have been found to possess drug-like properties

Result of Action

The inhibition of the aromatase enzyme by this compound leads to a decrease in estrogen levels. This can have various molecular and cellular effects, depending on the specific context. For instance, in estrogen-dependent cancers, this could potentially slow down the growth of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the environment could potentially affect the binding of the compound to its target. Furthermore, the carbonyl group incorporated in the designed structures has the ability to form hydrogen bonds, which could be influenced by the pH of the environment .

未来方向

属性

IUPAC Name |

N-benzyl-3-methyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-17(2)20-11-13-21(14-12-20)27(16-19-8-5-4-6-9-19)30(28,29)22-10-7-15-26-18(3)24-25-23(22)26/h4-15,17H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFVUTZYYMBMJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)

![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)

![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)

![10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2925019.png)

![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)

![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)

![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)

![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)

![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2925031.png)